2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine

Lipophilicity Drug-likeness Ligand efficiency

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine (CAS 1807882-27-4; C₁₃H₁₅N₅O; MW 257.30) is a research-grade heterocyclic compound incorporating a 1,2,4-oxadiazole core, a pyrazine ring, and a saturated octahydrocyclopenta[c]pyrrole bicycle. This compound belongs to a chemical series for which the octahydrocyclopenta[c]pyrrole scaffold has been demonstrated as a privileged structure in CNS-penetrant GlyT1 inhibitors and calcium channel modulators.

Molecular Formula C13H15N5O
Molecular Weight 257.29 g/mol
Cat. No. B12308926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine
Molecular FormulaC13H15N5O
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)C3=NC(=NO3)C4=NC=CN=C4
InChIInChI=1S/C13H15N5O/c1-2-9-6-15-8-13(9,3-1)12-17-11(18-19-12)10-7-14-4-5-16-10/h4-5,7,9,15H,1-3,6,8H2
InChIKeyNIUBDYIAKRTYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine: Physicochemical Identity and Comparator Landscape for Procurement Decisions


2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine (CAS 1807882-27-4; C₁₃H₁₅N₅O; MW 257.30) is a research-grade heterocyclic compound incorporating a 1,2,4-oxadiazole core, a pyrazine ring, and a saturated octahydrocyclopenta[c]pyrrole bicycle . This compound belongs to a chemical series for which the octahydrocyclopenta[c]pyrrole scaffold has been demonstrated as a privileged structure in CNS-penetrant GlyT1 inhibitors and calcium channel modulators [1][2]. The compound is supplied at 95% purity by certified vendors and is intended exclusively for non-human research use .

Why Generic Substitution Fails for 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine


In-class substitution is unreliable for this compound series because small architectural changes produce large shifts in key molecular properties that govern target engagement, selectivity, and ADME behavior [1][2]. The octahydrocyclopenta[c]pyrrole bicycle imparts a sterically constrained three-dimensional topology distinct from simpler monocyclic alternatives, while the identity of the aromatic heterocycle (pyrazine vs. pyridine vs. phenyl) substantially alters hydrogen-bonding capacity, lipophilicity, and polar surface area [1]. Even within the pyrazinyl-oxadiazole series, replacement of the saturated bicycle with a monocyclic substituent (e.g., cyclobutyl or piperidinyl) causes differences in clogP, TPSA, and rotatable bond count that can affect membrane permeability and solubility [1][3]. Consequently, procurement of a superficially similar analog without rigorous physicochemical and biological verification cannot guarantee functional equivalence, particularly in assays where specific stereoelectronic features of the octahydrocyclopenta[c]pyrrole moiety are required for activity [2].

Product-Specific Quantitative Evidence Guide for 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine


Reduced Lipophilicity vs. Pyridine Analog Drives Favorable Ligand Efficiency Metrics

The target compound exhibits a computed logP (clogP) of 1.19, which is 1.17 log units lower than that of the direct pyridine analog 3-(5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine (clogP = 2.36) [1][2]. In lead optimization campaigns, a logP reduction of ≥1 unit is typically associated with improved metabolic stability and reduced off-target binding [3]. The lower lipophilicity of the pyrazine-containing compound is achieved while maintaining an additional hydrogen-bond acceptor site (HBA = 6 vs. 5), which can enhance specific target interactions without increasing hydrophobicity [1].

Lipophilicity Drug-likeness Ligand efficiency

Higher Topological Polar Surface Area vs. Pyridine Analog for Enhanced Hydrogen-Bonding Capacity

The target compound exhibits a topological polar surface area (TPSA) of 71.84 Ų, which is 12.03 Ų higher than the pyridine analog (TPSA = 59.81 Ų) [1][2]. TPSA is a key predictor of blood-brain barrier (BBB) penetration and oral bioavailability; values below 60–70 Ų are typically favored for CNS penetration, while values above 70 Ų are often associated with improved selectivity due to reduced promiscuous membrane partitioning [3]. The higher TPSA of the pyrazine analog, coupled with an additional hydrogen-bond acceptor (HBA = 6 vs. 5), may provide a differentiated profile for specific target classes where polar contacts are critical.

Polar surface area BBB permeability Hydrogen bonding

Three-Dimensional Structural Complexity Advantage Over Monocyclic 1,2,4-Oxadiazole-Pyrazine Analogs

The target compound incorporates an octahydrocyclopenta[c]pyrrole bicycle that confers higher three-dimensionality (fraction sp³ ≈ 0.31) compared to monocyclic-substituted analogs such as 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine (fraction sp³ ≈ 0.20, based on C₁₀H₁₀N₄O with a single saturated cyclobutyl ring) [1][2]. Increasing the fraction of sp³-hybridized carbons has been shown in multiple prospective analyses to correlate with improved clinical success rates, reduced attrition due to toxicity, and enhanced target selectivity [3]. The constrained bicyclic geometry of the octahydrocyclopenta[c]pyrrole moiety also locks the secondary amine in a defined orientation, reducing the entropic penalty upon binding relative to flexible monocyclic amines [3].

Fraction sp³ Structural complexity 3D topology

Antitubercular Class-Level Activity of Pyrazine-1,3,4-Oxadiazole Hybrids Supports Prioritization of Pyrazine-Containing Scaffolds

Pyrazine-1,3,4-oxadiazole hybrid compounds structurally related to the target molecule have demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL [1]. In head-to-head molecular docking studies within this series, representative pyrazine-oxadiazole hybrids exhibited superior binding affinity to the validated TB target DprE1 (ΔG = −9.0 kcal/mol for the most potent congener) compared to the first-line drugs isoniazid (−5.3 kcal/mol) and rifampicin (−7.9 kcal/mol) [1]. While the specific target compound has not been independently evaluated in these assays, the presence of both the pyrazine ring and the 1,2,4-oxadiazole core—the essential pharmacophoric elements identified in the active series—supports its potential as a screening candidate in antitubercular programs.

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Differentiated Hydrogen-Bond Donor/Acceptor Profile vs. Piperidine-Containing Analog

The target compound presents a hydrogen-bond donor count of 2 (derived from the secondary amine of the octahydrocyclopenta[c]pyrrole bicycle) and a hydrogen-bond acceptor count of 6 [1]. In contrast, the monocyclic piperidine analog 2-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine shows HBD = 1 (piperidine NH only), HBA = 6 . The additional HBD in the target compound arises from the bicyclic architecture, where the ring-junction amine is geometrically constrained and oriented differently than the freely rotatable piperidine NH. This difference in donor count and spatial presentation can significantly alter the pattern of target interactions, especially in binding sites that require bidentate hydrogen-bonding motifs with the ligand [2].

Hydrogen bonding Target selectivity Physicochemical differentiation

Recommended Research and Industrial Application Scenarios for 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine


Antitubercular Lead Discovery: Primary Screening Against Mtb H37Rv

Based on class-level evidence that pyrazine-1,3,4-oxadiazole hybrids achieve MIC values of 3.13–12.5 µg/mL against Mtb H37Rv and docking scores superior to isoniazid and rifampicin at the DprE1 target [1], procure this compound for inclusion in a focused screening set targeting drug-resistant tuberculosis. The pyrazine-containing scaffold is a validated pharmacophore for DprE1 inhibition; the octahydrocyclopenta[c]pyrrole moiety adds three-dimensional complexity (fraction sp³ ≈ 0.31) that may overcome resistance mechanisms associated with flatter, first-line agents [2].

CNS Drug Discovery: BBB-Penetrant Library Design

With a clogP of 1.19 and TPSA of 71.84 Ų, this compound occupies a favorable position in CNS drug-like space [1]. The octahydrocyclopenta[c]pyrrole scaffold has precedent as a GlyT1 inhibitor pharmacophore [2] and in calcium channel modulator patents . Prioritize this compound over the pyridine analog (clogP = 2.36) for CNS programs, as the 1.17-log-lower lipophilicity predicts reduced non-specific tissue binding and improved metabolic stability, while the TPSA remains within the acceptable range for brain penetration [1].

Kinase and Protease Inhibitor Fragment-Based Screening

The compound offers two geometrically constrained hydrogen-bond donors originating from the bicyclic octahydrocyclopenta[c]pyrrole secondary amine [1]. This feature is absent in monocyclic analogs such as the piperidine variant (HBD = 1) [2]. Incorporate this scaffold into fragment-based screening libraries targeting ATP-binding pockets (kinases) or catalytic sites (proteases) where bidentate hydrogen-bonding interactions with the hinge region or catalytic residues are required for initial fragment hit identification .

Calcium Channel Modulator Medicinal Chemistry Campaigns

The octahydrocyclopenta[c]pyrrole core has been established as a privileged scaffold in voltage-gated calcium channel (VGCC) modulation, with multiple patents describing substituted octahydrocyclopenta[c]pyrroles as N-type and T-type calcium channel blockers [1]. The pyrazine-1,2,4-oxadiazole elaboration represents a structurally distinct substitution pattern not exemplified in the original patent literature [1], offering a novel chemotype for calcium channel drug discovery programs seeking to expand intellectual property space or explore subtype selectivity beyond the amide-linked series.

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